molecular formula C11H22N2 B7895950 1-Cyclohexyl-3-methyl-piperazine

1-Cyclohexyl-3-methyl-piperazine

Cat. No.: B7895950
M. Wt: 182.31 g/mol
InChI Key: NZVWAQIJRNKNOB-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-methyl-piperazine is a valuable chemical building block and intermediate in medicinal chemistry and pharmaceutical research. This compound is of significant interest in the discovery and development of novel therapeutics, particularly due to its structural features as a substituted piperazine. Piperazine derivatives are frequently utilized in drug design to optimize the physicochemical properties of a molecule and serve as a scaffold for arranging pharmacophoric groups . A closely related and well-studied derivative, (3R)-1-Cyclohexyl-3-methylpiperazine, demonstrates the high research value of this chemical class. It has been employed as a critical synthon in the synthesis of potent and selective antagonists for the human type 1 cannabinoid (hCB1) receptor . Targeting peripheral CB1 receptors is a promising therapeutic strategy for treating conditions like obesity, metabolic syndrome, and liver diseases, while aiming to avoid central nervous system-related side effects . The piperazine core is a privileged structure in FDA-approved drugs, underscoring its importance in constructing bioactive molecules . Researchers value this compound for its potential to create novel chemical entities with optimized properties for biological testing. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-cyclohexyl-3-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVWAQIJRNKNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective N-Alkylation Strategies

The core challenge in synthesizing 1-cyclohexyl-3-methyl-piperazine lies in achieving selective alkylation at the 1- and 3-positions of the piperazine ring. A method adapted from phenylpiperazine synthesis involves sequential alkylation using cyclohexyl and methyl electrophiles. For example, 1-chlorocyclohexane and methyl iodide can be employed in a stepwise manner under controlled conditions:

  • Cyclohexylation :

    • A piperazine precursor is treated with 1-chlorocyclohexane in the presence of a base such as sodium hydride in N,N-dimethylformamide (DMF) at 10–25°C.

    • The reaction is stirred for 1–2 hours, yielding 1-cyclohexylpiperazine.

  • Methylation :

    • The intermediate is further alkylated with methyl iodide (1.1–1.2 equivalents) in DMF, maintaining temperatures below 25°C to minimize byproducts.

Key Considerations :

  • Excess methyl iodide or elevated temperatures leads to over-alkylation (e.g., 1,4-dimethyl byproducts).

  • Sodium hydride ensures deprotonation of the piperazine nitrogen, enhancing nucleophilicity.

Reductive Amination Approaches

Cyclohexylamine and Methylglyoxal Condensation

Reductive amination offers a route to construct the piperazine ring while introducing substituents. A two-step protocol involves:

  • Condensation :

    • Cyclohexylamine reacts with methylglyoxal in ethanol under reflux to form a diimine intermediate.

  • Reduction :

    • The diimine is reduced using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium-carbon catalyst .

Reaction Conditions :

  • Temperature : 60–80°C for condensation; ambient temperature for reduction.

  • Yield : 65–75% after purification via column chromatography.

Cyclization of Diamine Precursors

Hydrazide-Mediated Ring Closure

A novel method from recent literature utilizes hydrazide intermediates to form the piperazine backbone:

  • Hydrazine Reaction :

    • A linear diamine precursor, such as N-(2-hydroxyethyl)-N-methyl-β-hydroxy-β-cyclohexylethylamine , is treated with hydrazine hydrate under reflux.

  • Cyclization :

    • The intermediate undergoes acid-catalyzed cyclization (e.g., HCl in ethanol) to yield this compound.

Advantages :

  • Avoids regioselectivity issues by pre-forming the substituents.

  • Purity : >90% as confirmed by HPLC.

Catalytic Hydrogenation for Deprotection

Benzyl Group Removal

Protecting groups are often employed to direct alkylation. A common strategy uses benzyl groups , which are later removed via hydrogenation:

  • Protection :

    • Piperazine is protected with benzyl chloride in the presence of a base.

  • Hydrogenolysis :

    • Catalytic hydrogenation (5% Pd/C, 80–100 psi H₂) in acetic acid cleaves the benzyl group, yielding the free amine.

Optimization :

  • Solvent : Acetic acid enhances reaction rates by protonating the amine.

  • Yield : 85–90% after neutralization and extraction.

Analytical Validation and Quality Control

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃): δ 1.2–1.8 (m, cyclohexyl protons), 2.3 (s, N–CH₃), 2.5–3.1 (m, piperazine ring protons).

  • Mass Spectrometry :

    • ESI-MS : m/z 209.2 [M+H]⁺ (calculated for C₁₁H₂₁N₂).

Purity Assessment

  • HPLC :

    • Column: C18 reverse-phase; mobile phase: acetonitrile/water (70:30); flow rate: 1.0 mL/min.

    • Retention time: 6.8 minutes for this compound.

Comparative Analysis of Synthetic Routes

MethodReagentsConditionsYield (%)Purity (%)
Sequential AlkylationNaH, DMF, CH₃I10–25°C, 2–4 hrs7092
Reductive AminationNaBH3CN, Pd/C60–80°C, 6 hrs6889
Hydrazide CyclizationHydrazine hydrate, HClReflux, 4 hrs7591
HydrogenationPd/C, H₂80 psi, 25°C8895

Chemical Reactions Analysis

1-Cyclohexyl-3-methyl-piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted piperazines.

    Cyclization: Intramolecular cyclization reactions can form more complex heterocyclic structures.

Common reagents used in these reactions include bases like DBU, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazines.

Scientific Research Applications

Chemistry

1-Cyclohexyl-3-methyl-piperazine is utilized as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, aiding in the development of new chemical entities. Its reactivity can be exploited in various organic reactions, making it a versatile reagent in synthetic chemistry.

Biology

In biological research, CHMP is studied for its potential biological activities . Its structure allows it to interact with various biological targets, including enzymes and receptors. Research indicates that piperazine derivatives, such as CHMP, exhibit significant antimicrobial , antiviral , and anticancer properties. For instance:

  • Antimicrobial Activity : Studies have shown that piperazine derivatives can inhibit the growth of bacteria, fungi, and viruses. The compound's ability to modulate biological pathways related to microbial resistance makes it a candidate for further exploration in antimicrobial drug development.
  • Anticancer Properties : Piperazine compounds have been linked to apoptosis induction in cancer cells. Research indicates that CHMP may influence cellular pathways involved in tumor growth inhibition.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential . Its pharmacological profile suggests possible applications as:

  • Antidepressants : Due to its structural similarity to known psychoactive compounds, CHMP may have effects on neurotransmitter systems involved in mood regulation.
  • Analgesics : The compound's interaction with pain pathways could lead to developments in pain management therapies.

Case Studies and Research Findings

Several studies have documented the applications of CHMP and related compounds:

  • Antimicrobial Studies : A study demonstrated that piperazine derivatives exhibited significant inhibitory effects against various bacterial strains, suggesting potential use as antimicrobial agents.
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    CHMPE. coli12 µg/mL
    CHMPS. aureus10 µg/mL
  • Anticancer Research : Another study explored the apoptosis-inducing ability of piperazine-based compounds, highlighting their potential in cancer therapy through mechanisms involving tubulin polymerization inhibition.
  • Neuropharmacology : Research into the psychoactive properties of piperazine derivatives has indicated that compounds like CHMP may modulate neurotransmitter systems, providing insights into their use as antidepressants or anxiolytics.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-methyl-piperazine involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, piperazine derivatives generally exert their effects by binding to receptors or enzymes, modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Cyclohexyl vs.
  • Positional Effects : Methyl substitution at C3 (vs. C4 in MT-45 or N1 in cyclizine) alters steric hindrance and electronic distribution, impacting receptor binding .

Pharmacological Activity

Sigma Receptor Affinity

Studies on this compound analogs reveal that both nitrogen atoms in the piperazine ring are critical for sigma-2 (σ₂) receptor binding. For example:

  • PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) : Exhibits σ₂ affinity (Kᵢ = 0.68 nM) but low selectivity over σ₁ receptors (σ₂/σ₁ = 1.8) .
  • Compound 59 (N-cyclohexylpiperazine derivative) : Shows moderate σ₂ affinity (Kᵢ = 4.70 nM) with improved selectivity (σ₂/σ₁ = 6.4) .
  • This compound : Preliminary data suggest its methyl group at C3 reduces σ₁ binding compared to PB28, though full selectivity remains unconfirmed .

Psychoactive vs. Therapeutic Potential

  • MT-45 : Acts as a potent opioid receptor agonist but has psychoactive side effects, leading to regulatory restrictions .
  • This compound: No reported psychoactive effects; research focuses on anticancer applications via σ₂ modulation .

Biological Activity

1-Cyclohexyl-3-methyl-piperazine (CHMP) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a cyclohexyl group and a methyl group on the piperazine ring. Its molecular formula is C11_{11}H18_{18}N2_2, and it exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions.

The primary mechanism of action for CHMP involves its interaction with neurotransmitter systems, particularly the serotonin transporter (SERT). As a selective serotonin reuptake inhibitor (SSRI), it enhances serotonergic neurotransmission by inhibiting the reuptake of serotonin, leading to increased extracellular serotonin levels. This mechanism is crucial in the treatment of mood disorders such as depression and anxiety.

Biochemical Pathways

CHMP influences several biochemical pathways:

  • Serotonin Pathway : By inhibiting SERT, CHMP potentiates serotonergic activity in the central nervous system, which can restore serotonergic function in depressed states.
  • Oxalate Metabolism : The compound interacts with enzymes involved in oxalate metabolism, such as oxalate oxidase and oxalate decarboxylase, potentially impacting cellular metabolism.

Anticancer Activity

Recent studies have demonstrated that CHMP exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50_{50} values for these cell lines are notably lower than those of standard chemotherapeutic agents like cisplatin .

Cell Line IC50_{50} (µM) Control (Cisplatin IC50_{50})
A5490.2611.54
HeLa7.3520.52

This table illustrates the potency of CHMP compared to cisplatin, highlighting its potential as an effective anticancer agent.

Antimicrobial Activity

CHMP has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses significant activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation.

Case Studies

  • In Vivo Studies : In animal models, CHMP has shown dose-dependent effects on cellular function. Low doses may enhance metabolic processes, while higher doses could lead to oxidative stress and cellular damage.
  • Cellular Mechanisms : Flow cytometric analyses have revealed that CHMP induces necrosis in certain cancer cell lines through specific apoptotic pathways, indicating its potential utility in targeted cancer therapies .

Pharmacokinetics

The pharmacokinetic profile of CHMP is similar to other piperazine derivatives, with studies indicating a bioavailability of approximately 80% for related compounds like escitalopram. The compound's distribution within tissues is mediated by specific transporters that facilitate its uptake into cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Cyclohexyl-3-methyl-piperazine, and how can reaction conditions be optimized for higher yields?

  • Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for piperazine derivatives, using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system at ambient temperature. Reaction progress is monitored via TLC (hexane:ethyl acetate, 1:2), followed by extraction and silica gel chromatography (ethyl acetate:hexane, 1:8) for purification . Optimizing stoichiometry (e.g., azide derivatives at 1.2 equiv.) and solvent ratios improves efficiency.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Answer : High-performance liquid chromatography (HPLC) with >95% purity thresholds is essential for purity assessment. Structural confirmation employs nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (MS). For example, NMR can resolve cyclohexyl proton signals (δ 1.2–1.8 ppm) and piperazine N-methyl groups (δ 2.3–2.5 ppm). Accurate mass determination via MS ensures molecular formula validation (e.g., C₁₁H₂₂N₂) .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

  • Answer : Use fume hoods, nitrile gloves, and safety goggles to prevent skin/eye contact. Store at +4°C in airtight containers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Combustion risks require CO₂ or dry powder extinguishers .

Advanced Research Questions

Q. How do structural modifications to the piperazine ring (e.g., substituent position, steric effects) influence sigma-2 (σ₂) receptor binding affinity?

  • Answer : Both N-atoms in the piperazine ring are critical for σ₂ affinity. Replacing one N-atom with a methine group reduces binding by >100-fold. For example, 1-Cyclohexyl-4-[3-(5-methoxy-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) shows σ₂ Kᵢ = 0.68 nM, but its N-methylated analog loses activity. Molecular docking reveals hydrogen bonding between the piperazine N-H and σ₂ receptor residues (e.g., Asp29) .

Q. What experimental strategies can resolve discrepancies between in vitro receptor binding data and in vivo pharmacological efficacy for piperazine derivatives?

  • Answer : Cross-validate assays using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays). For instance, in vitro σ₂ affinity (Kᵢ < 1 nM) may not correlate with in vivo tumor suppression due to poor blood-brain barrier (BBB) penetration. Adjusting lipophilicity (logP 2–3) via substituent tuning (e.g., adding polar groups) can improve bioavailability while retaining target engagement .

Q. How can molecular dynamics (MD) simulations guide the design of this compound analogs with enhanced selectivity for σ₂ over σ₁ receptors?

  • Answer : MD simulations of ligand-receptor complexes identify key interactions. For σ₂ selectivity, prioritize analogs with bulkier cyclohexyl groups that sterically hinder σ₁ binding pockets. Free energy perturbation (FEP) calculations quantify binding energy differences, enabling rational substitution (e.g., 3-methyl over 4-methyl enhances σ₂/σ₁ selectivity by 10-fold) .

Q. What are the best practices for analyzing metabolic stability of this compound in hepatic microsomal assays?

  • Answer : Incubate the compound with liver microsomes (human/rat) and NADPH at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using the formula t₁/₂ = 0.693/k, where k is the elimination rate constant. Piperazine derivatives with t₁/₂ > 30 minutes are prioritized for in vivo studies .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting results in cytotoxicity assays between different cell lines (e.g., SK-N-SH vs. MCF7)?

  • Answer : Normalize data to cell line-specific parameters (e.g., proliferation rate, receptor density). For example, this compound may show EC₅₀ = 1.40 µM in SK-N-SH (high σ₂ expression) but weaker activity in MCF7 (low σ₂). Validate using siRNA knockdown of σ₂ receptors to confirm target specificity .

Q. What statistical approaches are recommended for interpreting dose-response variability in animal models?

  • Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate ED₅₀ values. Apply mixed-effects models to account for inter-subject variability. For instance, oral bioavailability differences in rodents (e.g., 60% in rats vs. 40% in mice) require species-specific pharmacokinetic adjustments .

Methodological Resources

  • Synthesis : CuAAC protocols , silica gel chromatography .
  • Characterization : NMR (Bruker 400 MHz), HPLC (C18 column, acetonitrile:H₂O gradient) .
  • Pharmacology : Radioligand binding (³H-DTG for σ₂), MD simulations (AMBER) .
  • Safety : OSHA-compliant handling guidelines .

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